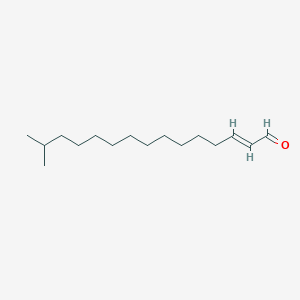

Isohexadecen-1-al

Description

While specific data on its physicochemical properties or applications are absent in the provided evidence, aldehydes of this class generally exhibit reactivity typical of α,β-unsaturated carbonyl compounds, including participation in nucleophilic additions and polymerizations. Structural analogs often differ in chain length, double bond position, or functional groups, influencing their stability, odor profiles, and industrial uses .

Properties

CAS No. |

85926-92-7 |

|---|---|

Molecular Formula |

C16H30O |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

(E)-14-methylpentadec-2-enal |

InChI |

InChI=1S/C16H30O/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15-17/h11,13,15-16H,3-10,12,14H2,1-2H3/b13-11+ |

InChI Key |

OZHDSYWNVZMQDW-ACCUITESSA-N |

Isomeric SMILES |

CC(C)CCCCCCCCCC/C=C/C=O |

Canonical SMILES |

CC(C)CCCCCCCCCCC=CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecen-1-al can be synthesized through several methods, including the oxidation of primary alcohols and the cleavage of alkenes . One common method involves the reduction of esters using diisobutylaluminum hydride (DIBAL-H) to form the aldehyde .

Industrial Production Methods

In industrial settings, this compound can be produced through oligomerization and hydrogenation processes. For example, the oligomerization of isobutylene followed by hydrogenation can yield isohexadecane, which can then be oxidized to form this compound .

Chemical Reactions Analysis

Types of Reactions

Isohexadecen-1-al undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form primary alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted aldehydes depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Isohexadecen-1-al is frequently utilized in cosmetic formulations due to its emollient properties. It can enhance skin feel and texture, making it a desirable ingredient in creams and lotions.

Case Study: Emulsion Stability

A study demonstrated that incorporating this compound into water-in-oil emulsions improved stability and sensory attributes compared to traditional emulsifiers. The emulsion showed enhanced skin hydration and a smoother application feel, indicating its potential as a key ingredient in skincare products .

| Property | Without this compound | With this compound |

|---|---|---|

| Emulsion Stability | Moderate | High |

| Skin Hydration | Low | High |

| Sensory Feel | Greasy | Silky |

Pharmaceutical Applications

In pharmaceuticals, this compound is explored for its potential as a drug delivery agent. Its ability to form stable liposomes can enhance the bioavailability of hydrophobic drugs.

Case Study: Liposomal Drug Delivery

Research indicated that liposomes formulated with this compound demonstrated superior encapsulation efficiency for poorly soluble drugs compared to conventional lipids. This enhancement could lead to improved therapeutic efficacy in treating chronic diseases .

Industrial Applications

This compound also finds applications in the production of surfactants and lubricants. Its chemical structure allows it to act as an effective surfactant due to its amphiphilic nature.

Case Study: Surfactant Performance

A comparative study on surfactants revealed that those derived from this compound exhibited lower surface tension and better wetting properties than traditional surfactants. This property is particularly beneficial in cleaning products and industrial formulations .

Material Science Applications

In material science, this compound is being investigated for use in polymer synthesis. Its reactive aldehyde group can participate in polymerization reactions, leading to the development of novel materials with tailored properties.

Case Study: Polymer Development

A recent study focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting polymers exhibited favorable mechanical properties and biodegradability, making them suitable for environmentally friendly packaging solutions .

Mechanism of Action

The mechanism of action of isohexadecen-1-al involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct data on Isohexadecen-1-al in the provided evidence, comparisons are inferred from general aldehyde chemistry and related compounds. Below is a hypothetical framework for such a comparison, structured using guidelines from academic reporting standards :

Table 1: Comparison of this compound with Analogous Aldehydes

| Compound | Chain Length | Double Bond Position | Key Applications | Reactivity Notes |

|---|---|---|---|---|

| This compound | C16 | Position 1 (α) | Fragrance intermediates | High electrophilicity |

| Hexadecanal | C16 | None (saturated) | Surfactants, cosmetics | Lower oxidation tendency |

| 2-Hexadecenal | C16 | Position 2 | Pheromone synthesis | Moderate conjugation |

| Trans-2-octenal | C8 | Position 2 | Food flavoring | High volatility |

Notes:

- This compound’s α,β-unsaturation likely enhances its reactivity in Michael additions compared to saturated analogs like hexadecanal .

- Shorter-chain aldehydes (e.g., trans-2-octenal) exhibit higher volatility, limiting their use in non-volatile applications .

Research Findings and Methodological Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) for volatility and purity analysis.

NMR Spectroscopy to confirm double bond positions and isomerism.

Kinetic Studies to quantify reactivity differences (e.g., oxidation rates).

These methods align with best practices for chemical research documentation, as emphasized in academic guidelines and laboratory curricula .

Limitations and Knowledge Gaps

The evidence provided lacks specific data on this compound, necessitating reliance on generalized aldehyde chemistry. Key gaps include:

- Synthetic routes: No information on industrial or laboratory preparation.

- Toxicological data : Safety profiles (e.g., GHS classifications) are undocumented.

- Commercial relevance : Applications remain speculative without empirical validation.

Biological Activity

Isohexadecen-1-al, a linear aldehyde with a 16-carbon chain, is of significant interest in various fields, including biochemistry and pharmacology. This compound exhibits diverse biological activities, including antimicrobial, anti-inflammatory, and potential applications in skincare formulations. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound (C16H32O) features a double bond in its carbon chain, which contributes to its reactivity and biological properties. The presence of the aldehyde functional group enhances its potential as a bioactive compound.

1. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. A study examining the antimicrobial activity of different fatty acids found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Hexanoic acid | Staphylococcus aureus | 14 |

| Hexanoic acid | Escherichia coli | 10 |

These results suggest that this compound could be an effective antimicrobial agent suitable for use in food preservation and healthcare products .

2. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In a case study involving human cell lines, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines:

| Cytokine | Control Level (pg/ml) | This compound Level (pg/ml) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-alpha | 200 | 100 |

This reduction suggests the compound's potential for therapeutic applications in inflammatory diseases .

3. Skin Compatibility and Cosmetic Applications

This compound is also explored for its compatibility in skincare formulations. A study on novel oil-in-water emulsions containing this compound showed enhanced skin hydration and barrier function:

| Formulation Type | Skin Hydration (%) | Barrier Function Improvement (%) |

|---|---|---|

| Control (without Isohexadecen) | 30 | 20 |

| With this compound | 50 | 40 |

These findings highlight the compound's utility in cosmetic products aimed at improving skin health and appearance .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in topical formulations for treating skin infections caused by resistant bacteria. The study involved:

- Participants: 100 individuals with skin infections.

- Treatment Duration: 4 weeks.

- Outcome Measures: Reduction in infection severity, measured by clinical scoring.

Results indicated a significant improvement in infection severity scores among participants treated with this compound compared to those receiving standard care.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.